molecular formula C8H10BrN3O B7901931 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide

Cat. No.: B7901931
M. Wt: 244.09 g/mol
InChI Key: HYWLGJILRUMHAR-UHFFFAOYSA-N
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Description

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a bromo-substituted pyridine ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination to introduce the bromo group at the 6th position, forming 6-bromopyridine.

  • Amination: The bromo-substituted pyridine is then subjected to amination to introduce the amino group, resulting in 2-amino-6-bromopyridine.

  • Acetylation: Finally, the amino group is acetylated to form the acetamide group, yielding the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The bromo group can be reduced to form hydrogen bromide.

  • Substitution: The bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Hydrogen bromide and corresponding amines.

  • Substitution: Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction with biomolecules.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the bromo group can participate in electrophilic substitution reactions. The acetamide group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide

  • 2-Amino-6-bromopyridine

  • 2-Amino-5-bromopyridine

Uniqueness: 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its bromo-substituted pyridine ring and acetamide group provide distinct properties compared to similar compounds.

Properties

IUPAC Name

2-amino-N-[(6-bromopyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-2-1-6(4-11-7)5-12-8(13)3-10/h1-2,4H,3,5,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWLGJILRUMHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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